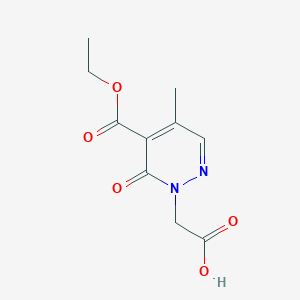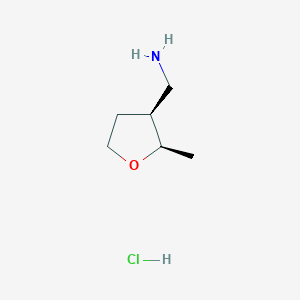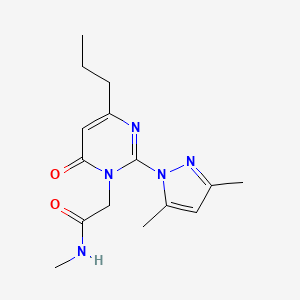![molecular formula C19H20N4O3S B2700898 N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-64-9](/img/structure/B2700898.png)
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, also known as CTIM, is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing novel imidazo[2,1-b][1,3]thiazole derivatives and exploring their structures through various chemical reactions and analytical techniques. For instance, a study by Wang et al. (1997) discusses a new route to the antitumor drug temozolomide, highlighting the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates to yield N-substituted 1-carbamoylimidazoles, which can be cyclised to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide (Wang et al., 1997).
Antimicrobial and Antifungal Activity
Several studies have evaluated the antimicrobial and antifungal activities of imidazo[2,1-b][1,3]thiazole derivatives. For example, Wróbel et al. (2015) synthesized novel imidazoline derivatives and found that one compound showed moderate activity against several clinical strains of Candida albicans, with its mode of action being similar to that of fluconazole (Wróbel et al., 2015). Another study by Dhiman et al. (2015) presented the synthesis and biological evaluation of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives, showing significant antibacterial and antifungal activity (Dhiman et al., 2015).
Immunological Effects
Research has also explored the immunological effects of imidazo[2,1-b]thiazole derivatives. Harraga et al. (1994) studied about 40 substituted imidazo[2,1-b]thiazoles for their in vitro immunological effect on human T trypsinized lymphocytes by the CD2 receptor, indicating a potential for these compounds in modulating immune responses (Harraga et al., 1994).
Anticancer and Antitubercular Potential
Some derivatives have been investigated for their potential anticancer and antitubercular activities. Patel et al. (2017) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antitubercular activity, identifying compounds with significant inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Similar compounds have been found to have antimycobacterial properties .
Mode of Action
The exact mode of action of This compound It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial, antifungal, and antitumor properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been designed with in silico admet prediction, which helps to predict these properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability of similar compounds in various environments is an important consideration in their design .
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCGNRPSGDIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)


![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)
![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)
![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)